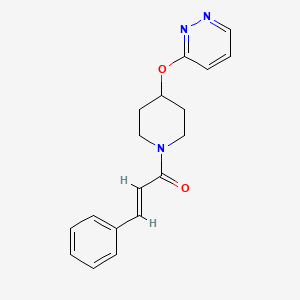
(E)-3-phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as PPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
NMR Characteristics and Conformational Analysis
The compound (E)-3-phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one and its derivatives have been subjected to detailed NMR spectroscopic analysis to elucidate their structure and conformation. Zheng Jin-hong (2011) explored the NMR characteristics and conformational aspects of similar compounds using various NMR techniques and molecular modeling. This study aids in understanding the structural intricacies of such compounds, which is crucial for their applications in scientific research (Zheng Jin-hong, 2011).
Synthesis and Antimicrobial Activity
Compounds similar to this compound have been synthesized using ultrasound and microwave-assisted techniques. D. Ashok et al. (2014) reported the efficient synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their derivatives, highlighting their good antimicrobial activity against various bacterial and fungal strains. This reveals the potential of these compounds in antimicrobial research (D. Ashok et al., 2014).
Microwave Assisted Synthesis and Antibacterial Activity
Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) discussed the microwave-assisted synthesis of structures analogous to this compound, focusing on their synthesis and antibacterial activities. The study presents a detailed methodology and the antibacterial efficacy of the synthesized compounds, offering insights into their potential use in antibacterial research (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Antimicrobial Studies on Novel Pyrimidines Derived from Piperazine Chalcones
J. R. Kumar (2017) explored the synthesis of novel pyrimidines derived from piperazine chalcones, similar in structure to this compound. The study provided insights into their antimicrobial efficacy, expanding the understanding of such compounds in microbial resistance research (J. R. Kumar, 2017).
Properties
IUPAC Name |
(E)-3-phenyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(9-8-15-5-2-1-3-6-15)21-13-10-16(11-14-21)23-17-7-4-12-19-20-17/h1-9,12,16H,10-11,13-14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSPTFHIUTUQQN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
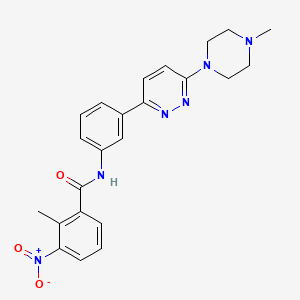

![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)
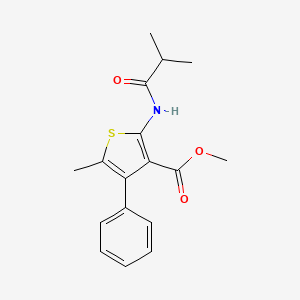
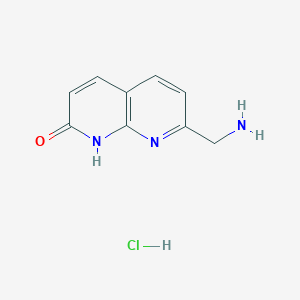
![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)
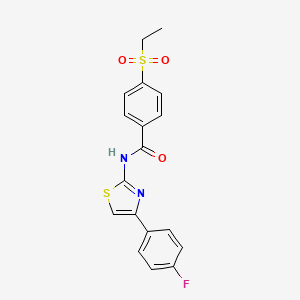
![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)
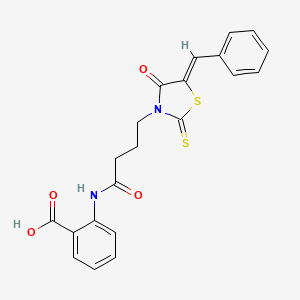
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)
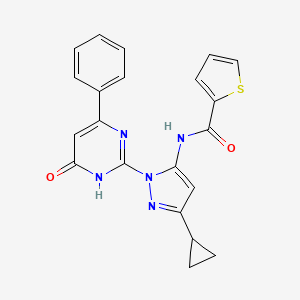
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)
